molecular formula C5H13N2O4P B1664488 Alafosfalin CAS No. 60668-24-8

Alafosfalin

Katalognummer B1664488
CAS-Nummer: 60668-24-8
Molekulargewicht: 196.14 g/mol
InChI-Schlüssel: BHAYDBSYOBONRV-IUYQGCFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alafosfalin, also known as alaphosphin, is a phosphono dipeptide with antibacterial and antifungal properties . It has the molecular formula C5H13N2O4P .


Synthesis Analysis

A convenient method for the synthesis of the phosphonic and phosphinic analogues of L-Ala-L-Ala, including Alafosfalin, has been developed . This method has been used to demonstrate their fungicidal activity .


Molecular Structure Analysis

The high-resolution crystal structures of a bacterial POT family transporter, including its complex with Alafosfalin, have been reported . These structures revealed the key mechanistic and functional roles for a conserved glutamate residue (Glu310) in the peptide binding site .


Chemical Reactions Analysis

Alafosfalin has been found to strongly inhibit the uptake of glycylsarcosine, affecting only the affinity constant (Kt) but not the maximal velocity (Vmax) of glycylsarcosine (Gly-Sar) uptake .


Physical And Chemical Properties Analysis

Alafosfalin has a molecular weight of 196.14 g/mol . It has a density of 1.4±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

1. Biofunctionalization of Textile Materials

  • Summary of Application : Alafosfalin, also known as L-alanyl-L-1-aminoethylphosphonic acid, is used as a modifying agent for poly(propylene) (PP) nonwoven fabrics to give them antimicrobial properties . These fabrics are processed using the melt-blown technique .
  • Methods of Application : The nonwoven fabrics are biofunctionalized with Alafosfalin. The analysis of these fabrics includes scanning electron microscopy (SEM), UV/Vis transmittance, FTIR spectrometry, and air permeability .
  • Results or Outcomes : The nonwovens were subjected to microbial activity tests against colonies of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicate that the described nonwovens can be successfully used as an antibacterial material .

2. Antibacterial Agent

  • Summary of Application : Alafosfalin is a phosphonodipeptide that is active in vitro and in vivo against a range of organisms. It is particularly effective against Gram-negative bacteria .
  • Methods of Application : Alafosfalin is readily synthesized from simple starting materials . It was selected from a group designed as inhibitors of bacterial cell wall biosynthesis .
  • Results or Outcomes : This new antibacterial agent has shown effectiveness in both in vitro and in vivo settings against a variety of organisms .

3. Antimicrobial Resistance

  • Summary of Application : Alafosfalin has been revisited as a potential solution to the increasing problem of antimicrobial resistance . It was originally developed in the 1970s as an inhibitor of bacterial cell wall biosynthesis .
  • Methods of Application : Alafosfalin was tested against 297 bacterial isolates, including carbapenemase-producing Enterobacterales (CPE), methicillin-resistant Staphylococcus aureus (MRSA), and glycopeptide-resistant enterococci (GRE) .
  • Results or Outcomes : The MIC 50 and MIC 90 of alafosfalin for CPE were 1 mg/L and 4 mg/L, respectively. Alafosfalin acted synergistically when combined with meropenem against 16 of 20 isolates of CPE .

4. Antibacterial Agent in Combination Therapy

  • Summary of Application : Alafosfalin and its analogues, containing an additional antibacterial agent - β-chloroalanine, have been synthesized and studied as new weapons against bacterial infections .
  • Methods of Application : These compounds were synthesized using the standard mixed carboxylic–carbonic anhydride method .
  • Results or Outcomes : The study suggests that these compounds may be effective in combating bacterial infections .

5. Treatment of Carbapenemase-Producing Enterobacterales (CPE)

  • Summary of Application : Alafosfalin has been investigated for its activity against 297 bacterial isolates, including carbapenemase-producing Enterobacterales (CPE) .
  • Methods of Application : The interaction of alafosfalin with meropenem was examined against 20 isolates of CPE .
  • Results or Outcomes : The MIC 50 and MIC 90 of alafosfalin for CPE were 1 mg/L and 4 mg/L, respectively. Alafosfalin acted synergistically when combined with meropenem against 16 of 20 isolates of CPE .

6. Treatment of Glycopeptide-Resistant Enterococci

  • Summary of Application : Di-alanyl fosfalin, a variant of alafosfalin, showed potent activity against glycopeptide-resistant isolates of Enterococcus faecalis and Enterococcus faecium .
  • Methods of Application : The activity of di-alanyl fosfalin was tested against glycopeptide-resistant isolates .
  • Results or Outcomes : The MIC 90 of di-alanyl fosfalin for Enterococcus faecalis and Enterococcus faecium were 0.5 mg/L and 2 mg/L, respectively .

Zukünftige Richtungen

Given the increase in resistance to antibacterial agents, there is an urgent need for the development of new agents with novel modes of action . Alafosfalin, along with other phosphonopeptides, may have a therapeutic role to play in an era of increasing antibacterial resistance .

Eigenschaften

IUPAC Name

[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAYDBSYOBONRV-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046393
Record name Alafosfalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alafosfalin

CAS RN

60668-24-8
Record name Alafosfalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60668-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alafosfalin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060668248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alafosfalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alafosfalin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALAFOSFALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M8OM373BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
664
Citations
HB Maruyama, M Arisawa… - Antimicrobial agents and …, 1979 - Am Soc Microbiol
… Alafosfalin was found to be highly active against Escherichia coli and moderately active … were insensitive to alafosfalin alone.No cross resistance was seen between alafosfalin and the fl-…
Number of citations: 28 journals.asm.org
JG Allen, LJ Lees - Antimicrobial Agents and Chemotherapy, 1980 - Am Soc Microbiol
… Alafosfalin is a phosphonodipeptide with significant activity as an antibacterial agent … alafosfalin was excreted in the urine of subjects with impaired glomerular function. When alafosfalin …
Number of citations: 21 journals.asm.org
FR Atherton, MJ Hall, CH Hassall… - Antimicrobial Agents …, 1980 - Am Soc Microbiol
… Some compounds had better in vivo activity than alafosfalin … mammalian peptide hydrolase enzymes, alafosfalin [L-alanyl-L… Although alafosfalin had high levels of activity against certain …
Number of citations: 66 journals.asm.org
J Neumann, M Bruch, S Gebauer… - European journal of …, 2004 - Wiley Online Library
… ™, alafosfalin increased the short-circuit current through Caco-2 cell monolayers. We conclude that alafosfalin interacts with both H + /peptide symporters and that alafosfalin is actively …
Number of citations: 41 febs.onlinelibrary.wiley.com
B Lejczak, P Kafarski, H Sztajer… - Journal of medicinal …, 1986 - ACS Publications
A series of dipeptides containing N-terminal alanine or leucine and a wide range of P-terminal racemic 1-aminoalkanephosphonates were prepared and tested in vitro fortheir ability to …
Number of citations: 118 pubs.acs.org
C Tsopelas, S Penglis, A Ruszkiewicz… - Nuclear medicine and …, 2003 - Elsevier
… After circulating blood delivers alafosfalin to … alafosfalin, chelation with technetium[ 99m Tc] in the presence of a reductant appeared viable. The aim of this study was to label alafosfalin …
Number of citations: 48 www.sciencedirect.com
JG Allen, L Havas, E Leicht… - Antimicrobial Agents …, 1979 - Am Soc Microbiol
… antibacterial phosphonodipeptide, alafosfalin, have been studied … a mouse septicemia model (1) have shown that alafosfalin is also … of alafosfalin in various species including humans. …
Number of citations: 42 journals.asm.org
CH Hassall - Modes and Mechanisms of Microbial Growth Inhibitors, 1983 - Springer
This new antibacterial agent is active in vitro and in vivo against a range of organisms; it is particularly effective against Gram-negative bacteria. Alafosfalin is a phosphonodipeptide (L-…
Number of citations: 44 link.springer.com
JD Perry, G Riley, FK Gould, JM Perez… - Journal of clinical …, 2002 - Am Soc Microbiol
… We conclude that alafosfalin is a useful selective agent for the isolation of Salmonella from … of alafosfalin was assessed against a wide range of gram-negative bacteria. Alafosfalin was …
Number of citations: 25 journals.asm.org
VA Solodenko, VP Kukhar - Tetrahedron letters, 1989 - Elsevier
Papain in powdered form efficiently catalyzes alafosfalin synthesis in miscible aqueous-organic solvent involving L-aminophosphonate in peptide bond formation.
Number of citations: 23 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.